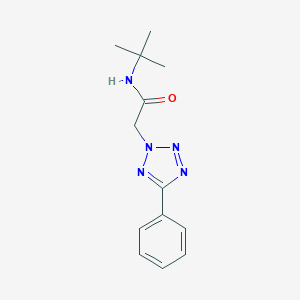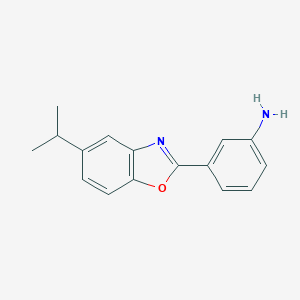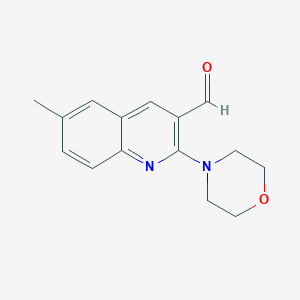
6-Methyl-2-morpholin-4-yl-quinoline-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“6-Methyl-2-morpholin-4-yl-quinoline-3-carbaldehyde” is a chemical compound with the molecular formula C15H16N2O2 and a molecular weight of 256.30 . It is used for research purposes .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 2-(morpholin-4-yl)quinoline-3-carbaldehyde has been condensed with 2-[(4aminopentyl)(ethyl)amino]ethanol in an alcoholic solvent, preferably isopropyl alcohol, to form an imine intermediate. This intermediate is then reduced with a suitable reducing agent, preferably sodium borohydride, to yield corresponding amine derivatives of quinolone .
Physical And Chemical Properties Analysis
The molecular weight of “6-Methyl-2-morpholin-4-yl-quinoline-3-carbaldehyde” is 256.30, and its molecular formula is C15H16N2O2 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not specified in the sources I have access to.
Applications De Recherche Scientifique
Medicinal Chemistry: Potential Therapeutic Applications
6-Methyl-2-morpholin-4-yl-quinoline-3-carbaldehyde has been explored for its potential therapeutic applications. Its structure is conducive to modification, allowing it to bind to various biological targets. For instance, quinoline derivatives have been studied for their inhibitory activity against phosphodiesterase (PDE) enzymes . These enzymes are significant in the regulation of intracellular levels of cyclic nucleotides and are therapeutic targets for various diseases, including neurodegenerative disorders and cancer.
Material Science: Advanced Material Synthesis
In material science, this compound’s unique molecular structure could be utilized in the synthesis of advanced materials. Quinoline derivatives are known for their ability to interact with light and metals, which can be advantageous in creating new photovoltaic materials or metal-organic frameworks (MOFs) for gas storage or catalysis .
Environmental Science: Pollutant Detection and Remediation
The reactivity of 6-Methyl-2-morpholin-4-yl-quinoline-3-carbaldehyde can be harnessed in environmental science for the detection and remediation of pollutants. Its ability to form complexes with metals can be used in designing sensors for heavy metal ions in water sources . Additionally, its structural framework could be modified to create compounds that degrade or neutralize environmental toxins.
Analytical Chemistry: Development of Analytical Reagents
This compound’s molecular framework makes it suitable for developing analytical reagents. Quinoline derivatives can be used to create fluorescent probes for the detection of ions or molecules in complex biological or environmental samples. Their fluorescence properties can be tuned for high sensitivity and selectivity in various analytical applications .
Biochemistry: Enzyme Inhibition Studies
In biochemistry, 6-Methyl-2-morpholin-4-yl-quinoline-3-carbaldehyde can be used to study enzyme inhibition. Its structure allows it to interact with enzymes’ active sites, providing insights into enzyme mechanisms and aiding in the design of enzyme inhibitors that can regulate metabolic pathways or treat diseases .
Pharmacology: Drug Design and Discovery
The pharmacological potential of 6-Methyl-2-morpholin-4-yl-quinoline-3-carbaldehyde lies in its capacity to serve as a scaffold in drug design. Its quinoline core is a common motif in many pharmacologically active compounds, and modifications to its structure can lead to the discovery of new drugs with improved efficacy and reduced side effects .
Propriétés
IUPAC Name |
6-methyl-2-morpholin-4-ylquinoline-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-11-2-3-14-12(8-11)9-13(10-18)15(16-14)17-4-6-19-7-5-17/h2-3,8-10H,4-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYMBTTGOVAITPC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=C(N=C2C=C1)N3CCOCC3)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901332205 |
Source


|
| Record name | 6-methyl-2-morpholin-4-ylquinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901332205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
25.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49641259 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
6-Methyl-2-morpholin-4-yl-quinoline-3-carbaldehyde | |
CAS RN |
433688-22-3 |
Source


|
| Record name | 6-methyl-2-morpholin-4-ylquinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901332205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


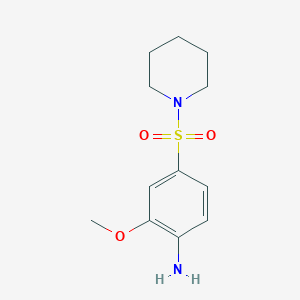
![6,8-Dimethyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B470027.png)
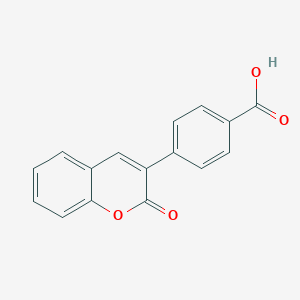
![2-{[2-(2-Fluorophenoxy)ethyl]sulfanyl}pyrimidine-4,6-diamine](/img/structure/B470040.png)
![2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B470041.png)
![N-[[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B470046.png)
![N-(2,4-dimethoxyphenyl)-2-[5-(4-methylphenyl)tetrazol-2-yl]acetamide](/img/structure/B470101.png)
![N-{[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]carbamothioyl}-2,4-dichlorobenzamide](/img/structure/B470123.png)
![N-[[2-(4-chlorophenyl)-6-methylbenzotriazol-5-yl]carbamothioyl]-2-methylbenzamide](/img/structure/B470144.png)
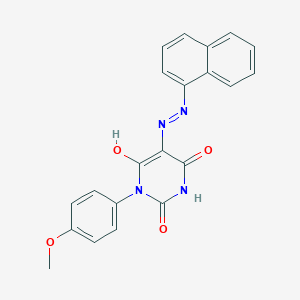
![N-[[2-(4-ethoxyphenyl)-6-methylbenzotriazol-5-yl]carbamothioyl]-2-phenylacetamide](/img/structure/B470150.png)
